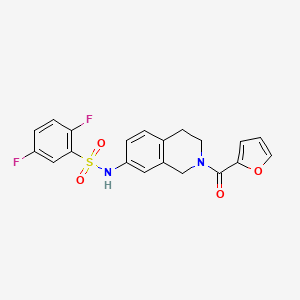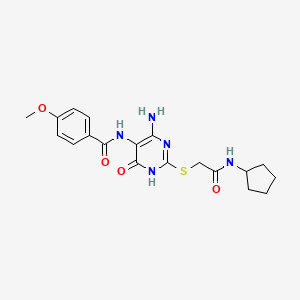
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, also known as Xanthene-9-carboxamide, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a xanthene derivative, which means it contains a xanthene core structure with additional functional groups attached to it. Xanthene-9-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been shown to have both agonist and antagonist effects on various receptors, indicating its potential as a modulator of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase, indicating its potential as a therapeutic agent for diseases such as Alzheimer's and glaucoma. N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has also been shown to have anticancer effects, possibly through the inhibition of cell proliferation and induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide in lab experiments is its high quantum yield and good photostability, making it a useful tool for fluorescence imaging. Additionally, N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide. One area of interest is in the development of new fluorescent probes for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide and its potential as a therapeutic agent for various diseases. Finally, there is potential for the development of new derivatives of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide with improved properties for specific research applications.
Synthesemethoden
The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide can be achieved through a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 9H-xanthene-9-carboxylic acid with pyridine-3-methanol and 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of fluorescent probes for imaging biological systems. N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been shown to have a high quantum yield and good photostability, making it a useful tool for fluorescence imaging. Additionally, N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been studied for its potential use in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c29-26(25-21-9-1-3-11-23(21)30-24-12-4-2-10-22(24)25)28(15-13-20-8-6-16-31-20)18-19-7-5-14-27-17-19/h1-12,14,16-17,25H,13,15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIDZWKRWBZEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CCC4=CC=CS4)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B2623457.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2623461.png)
![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2623462.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2623463.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)

![3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2623470.png)


![N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2623474.png)

